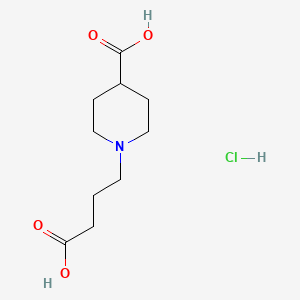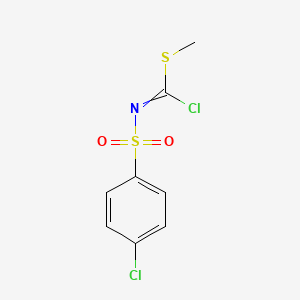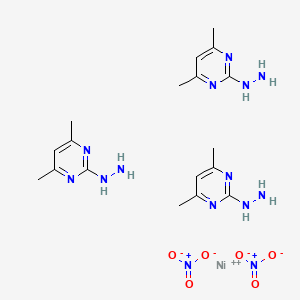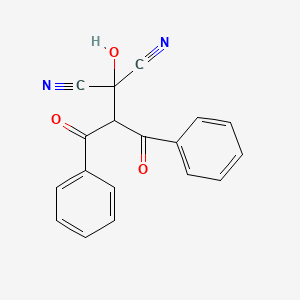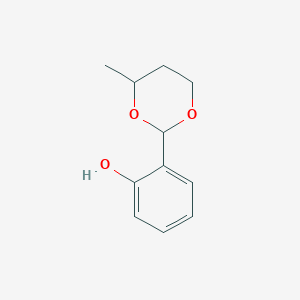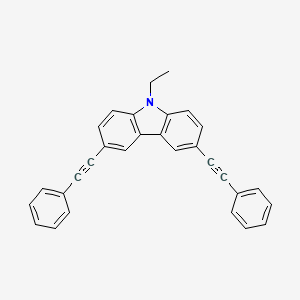
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely studied for their applications in organic electronics, photonics, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole, which is then functionalized at the 3 and 6 positions.
Sonogashira Coupling: The phenylethynyl groups are introduced via Sonogashira coupling reactions, which involve the reaction of aryl halides with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale Sonogashira coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Employed in the development of photonic devices due to its unique optical properties.
Medicinal Chemistry: Studied for its potential as a pharmacophore in drug design.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole in various applications involves its ability to participate in π-π interactions, electron transfer processes, and its role as a chromophore. The molecular targets and pathways depend on the specific application, such as interaction with biological targets in medicinal chemistry or charge transport in electronic devices.
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: Lacks the phenylethynyl groups, leading to different electronic properties.
3,6-Di(phenylethynyl)carbazole: Lacks the ethyl group at the 9-position, affecting its solubility and reactivity.
9-Phenylcarbazole: Contains a phenyl group instead of an ethyl group, leading to different steric and electronic effects.
Uniqueness
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole is unique due to the presence of both ethyl and phenylethynyl groups, which confer specific electronic, optical, and solubility properties that are advantageous in various applications.
Properties
CAS No. |
62913-25-1 |
|---|---|
Molecular Formula |
C30H21N |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
9-ethyl-3,6-bis(2-phenylethynyl)carbazole |
InChI |
InChI=1S/C30H21N/c1-2-31-29-19-17-25(15-13-23-9-5-3-6-10-23)21-27(29)28-22-26(18-20-30(28)31)16-14-24-11-7-4-8-12-24/h3-12,17-22H,2H2,1H3 |
InChI Key |
XKPJKVHCKXBQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=C1C=CC(=C4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-lambda~5~-phosphane](/img/structure/B14499581.png)

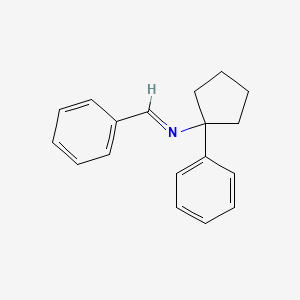
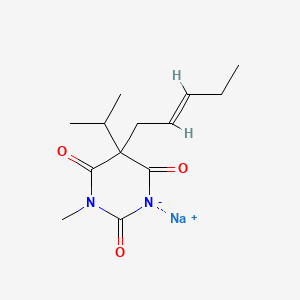

![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
